Benzyl 4-(hydroxymethyl)benzoate
Description
Benzyl 4-(hydroxymethyl)benzoate is a benzoic acid derivative featuring a benzyl ester group at the carboxyl position and a hydroxymethyl (–CH₂OH) substituent at the para position of the aromatic ring. These typically involve nucleophilic substitutions, esterifications, or reductions (e.g., NaBH₄-mediated aldehyde-to-hydroxymethyl conversion) .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C15H14O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI Key |
UARNXVXYUDWGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-(hydroxymethyl)benzoate can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve product purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 4-carboxybenzyl benzoate
Reduction: Benzyl 4-(hydroxymethyl)benzyl alcohol
Substitution: Various substituted benzyl benzoates depending on the reagent used
Scientific Research Applications
Benzyl 4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a component in certain types of coatings and resins
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxymethyl)benzoate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Benzyl 4-(Hydroxymethyl)benzoate and Analogues
Key Observations :
- Polarity : The hydroxymethyl group in this compound increases polarity compared to benzyl benzoate but less than hydroxylated analogues (e.g., benzyl 4-hydroxybenzoate).
- Solubility : Benzyl benzoate’s low viscosity and high lipophilicity make it suitable as a dielectric liquid , whereas methyl/ethyl hydroxybenzoates exhibit higher aqueous solubility for preservative applications .
Key Observations :
Stability Considerations :
- Hydroxymethyl-containing compounds may exhibit lower thermal stability compared to non-hydroxylated analogues.
- Benzyl esters generally show higher hydrolytic stability than methyl/ethyl esters under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
